4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a triazole ring, a piperazine ring, and a pyrimidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The presence of the triazole ring, known for its stability and biological activity, makes this compound particularly noteworthy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the formation of the triazole ring. The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a halogenated precursor .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can yield triazole N-oxides, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives .
Scientific Research Applications
4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity . The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent containing a triazole ring.
Voriconazole: Another antifungal with a triazole moiety.
Rufinamide: An anticonvulsant drug with a triazole structure.
Uniqueness
4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is unique due to the combination of its triazole, piperazine, and pyrimidine rings, along with the trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(1-methyltriazol-4-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N7O/c1-21-7-9(19-20-21)12(24)23-4-2-22(3-5-23)11-6-10(13(14,15)16)17-8-18-11/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWIFKAZLIYWRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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